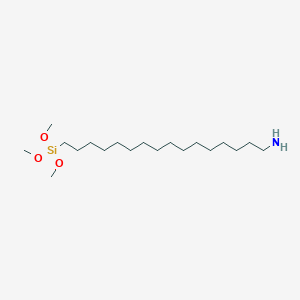
16-(Trimethoxysilyl)hexadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(Trimethoxysilyl)hexadecan-1-amine is a silane coupling agent with the molecular formula C19H43NO3Si. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Trimethoxysilyl)hexadecan-1-amine typically involves the reaction of hexadecylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Reaction Setup: A round-bottom flask is equipped with a stirrer and a condenser.
Reactant Addition: Hexadecylamine and trimethoxysilane are added to the flask.
Reaction Conditions: The mixture is heated to a specific temperature (usually around 50°C) and stirred for several hours.
Product Isolation: The reaction mixture is cooled, and the product is isolated through filtration or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
16-(Trimethoxysilyl)hexadecan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups.
Condensation: Silanol groups can further react to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various electrophiles can be used to react with the amine group.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
16-(Trimethoxysilyl)hexadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of surfaces for biomolecule immobilization.
Medicine: Employed in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Wirkmechanismus
The primary mechanism of action of 16-(Trimethoxysilyl)hexadecan-1-amine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. The amine group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- (3-Aminopropyl)triethoxysilane
Uniqueness
Compared to similar compounds, 16-(Trimethoxysilyl)hexadecan-1-amine has a longer alkyl chain, which can provide enhanced hydrophobicity and flexibility in certain applications. This unique structure allows it to form more stable and durable bonds, making it particularly useful in demanding industrial and scientific environments.
Eigenschaften
CAS-Nummer |
193157-95-8 |
|---|---|
Molekularformel |
C19H43NO3Si |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
16-trimethoxysilylhexadecan-1-amine |
InChI |
InChI=1S/C19H43NO3Si/c1-21-24(22-2,23-3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h4-20H2,1-3H3 |
InChI-Schlüssel |
ZAHRDLFBMPVJPG-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCCCCCCCCCCCCCCN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
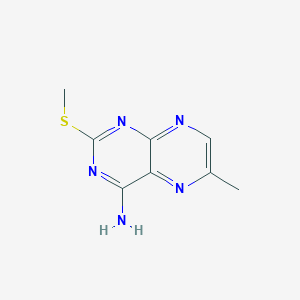
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)

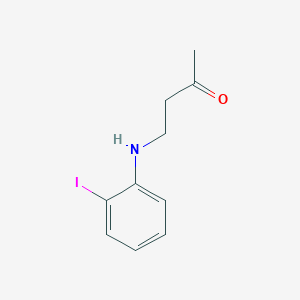
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
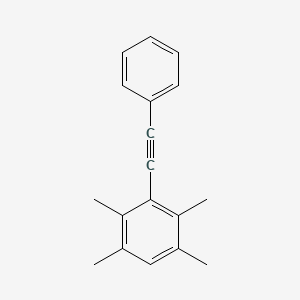
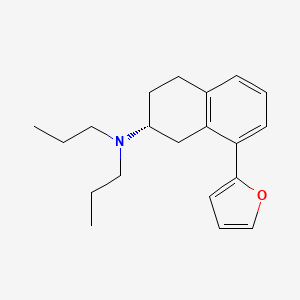
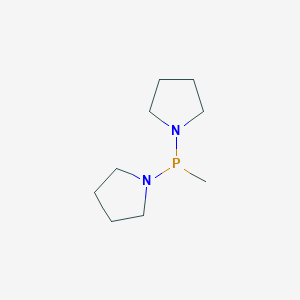

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
